molecular formula C33H40O18 B12422080 [(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12422080
M. Wt: 724.7 g/mol
InChI Key: LHGNBKKPEPCPCT-CHQRVIDVSA-N
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Description

The compound “[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” is a complex organic molecule. It features multiple hydroxyl groups, methoxy groups, and a prop-2-enoate moiety, indicating its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of hydroxyl groups, esterification, and glycosylation reactions. Typical reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and coupling reagents like DCC (dicyclohexylcarbodiimide) for esterification.

Industrial Production Methods

Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve the use of automated synthesizers and large-scale reactors, along with rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of phenols or other substituted aromatic compounds.

Scientific Research Applications

This compound could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Possible therapeutic applications, especially if it exhibits biological activity.

    Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with biological molecules. It might act as an enzyme inhibitor or activator, interact with cell membranes, or participate in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
  • This compound

Uniqueness

The unique combination of functional groups in this compound might confer specific reactivity and biological activity that distinguishes it from similar molecules.

Properties

Molecular Formula

C33H40O18

Molecular Weight

724.7 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)23(14-35)50-33(31,51-32-30(43)29(42)27(40)22(13-34)48-32)15-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3/b8-6+,9-5+/t22-,23-,27-,28-,29+,30-,31+,32-,33+/m1/s1

InChI Key

LHGNBKKPEPCPCT-CHQRVIDVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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